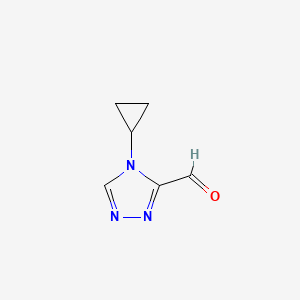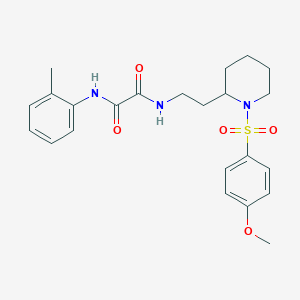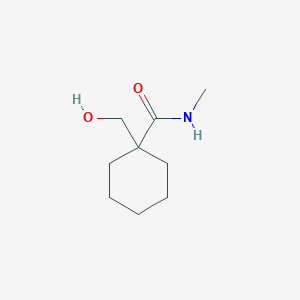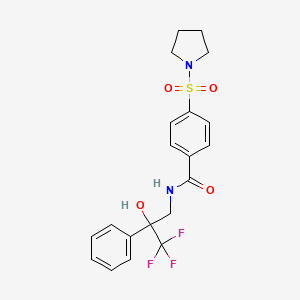
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has two dimethylamino groups attached to the pyrimidine ring and a difluorobenzamide group. The presence of fluorine atoms could potentially increase the compound’s stability and alter its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating dimethylamino groups and the electron-withdrawing difluorobenzamide group. These groups could potentially make the compound more reactive towards electrophiles .Scientific Research Applications
Antibacterial and Antifungal Activities
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4-difluorobenzamide and its derivatives have been explored for their antibacterial and antifungal properties. A study conducted by Khan et al. (2015) demonstrated that pyrimidine derivatives, including those related to the chemical , showed significant activity against various Gram-positive and Gram-negative bacteria as well as pathogenic fungi (Khan et al., 2015).
Reductive Chemistry in Hypoxia-Selective Cytotoxins
Palmer et al. (1995) investigated a bioreductive drug structurally similar to N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4-difluorobenzamide, examining its selective toxicity for hypoxic cells. This research is vital for understanding the compound's potential in targeting hypoxic tumor cells (Palmer et al., 1995).
Conformational Studies
Forbes et al. (2001) explored the conformational behavior of N-(pyrimidin-2-yl)pentafluorobenzamide, which shares structural similarities with the compound . Their study on the cis and trans rotamers and their solvent dependence provides insight into the chemical behavior of related compounds (Forbes et al., 2001).
Photophysical Properties and pH-Sensing Applications
The photophysical properties and potential pH-sensing applications of pyrimidine-phthalimide derivatives were studied by Yan et al. (2017). This research is crucial for understanding the optical and electronic properties of similar compounds, which could have implications in sensor technology and photodynamic therapy (Yan et al., 2017).
DNA Binding and Topoisomerase Inhibition
Spychała et al. (1994) conducted research on diaryltriazines nucleic acid binding agents, which include structural motifs similar to N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4-difluorobenzamide. Their findings on DNA binding and topoisomerase inhibition are important for understanding the potential therapeutic applications of these compounds (Spychała et al., 1994).
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
Research on nitrogen mustard analogues for gene-directed enzyme prodrug therapy (GDEPT) by Friedlos et al. (1997) offers insights into the use of similar compounds in cancer therapy. Understanding the structural variations and cytotoxicity of these analogues could be crucial for developing effective cancer treatments (Friedlos et al., 1997).
properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O/c1-21(2)13-12(8-18-15(20-13)22(3)4)19-14(23)10-6-5-9(16)7-11(10)17/h5-8H,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXXTPYQRXYHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2759164.png)
![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2759168.png)

![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2759172.png)
![N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2759174.png)
![2-Ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2759175.png)
![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2759176.png)

![1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride](/img/structure/B2759178.png)
![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2759180.png)


![2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2759184.png)